molecular formula C6H8F2O2 B1432441 1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid CAS No. 1541125-74-9

1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1432441
CAS No.: 1541125-74-9
M. Wt: 150.12 g/mol
InChI Key: XZBUNPKGLRROGL-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid (CAS 1541125-74-9) is a high-purity, research-grade chemical building block of significant interest in medicinal chemistry and agrochemical development. Its molecular formula is C6H8F2O2, with a molecular weight of 150.12 g/mol . The compound features a cyclopropane ring, a carboxylic acid moiety, and a difluoroethyl side chain, creating a unique three-dimensional structure that is highly valuable for designing molecules with improved metabolic stability, altered electronic properties, and enhanced binding affinity . This compound serves as a critical synthon in organic synthesis, particularly for the preparation of more complex molecules. The carboxylic acid group allows for straightforward derivatization into amides, esters, and other functional groups, while the cyclopropane ring and difluoroethyl chain act as key structural elements that can influence the biological activity and physical properties of the final target compound. Research indicates that structurally related cyclopropane carboxylic acids have demonstrated notable antifungal and pesticidal activities, making them valuable templates in the development of new agrochemical agents . Furthermore, certain cyclopropane carboxylic acid derivatives are being investigated in pharmaceutical research for their potential to modulate biological pathways involved in inflammatory and respiratory diseases, highlighting the versatility of this chemical scaffold . The product is provided with a minimum purity specified and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is labeled with the signal word "Danger" and carries hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) and employ appropriate safety precautions, including the use of personal protective equipment (PPE). Intended Use: This product is supplied For Research Use Only (RUO). It is strictly for use in laboratory research and development applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for any other consumer application.

Properties

IUPAC Name

1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-4(8)3-6(1-2-6)5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUNPKGLRROGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541125-74-9
Record name 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Cyclopropanation via Difluorocarbene Intermediates

One of the most prominent and practical strategies for synthesizing difluorocyclopropane derivatives, including 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid, involves the generation of difluorocarbene (:CF2) species that undergo cyclopropanation with alkenes.

  • Difluorocarbene Generation Sources:

    • Sodium chlorodifluoroacetate (ClCF2COONa)
    • Sodium bromodifluoroacetate (BrCF2COONa)
    • (Triphenylphosphonio)difluoroacetate (PDFA, Ph3P+CF2CO2−)
    • Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA)
  • Reaction Conditions:

    • Typically performed in high-boiling solvents such as diglyme or triglyme at elevated temperatures (150–190 °C).
    • Microwave irradiation has been employed to accelerate the reaction, reducing reaction times to minutes.
    • Phase-transfer catalysts like tetraarylarsonium salts improve yields and reaction efficiency at milder conditions.
  • Mechanism and Selectivity:

    • The electrophilic difluorocarbene adds across the double bond of an alkene, forming the difluorocyclopropane ring.
    • Electron-rich alkenes give higher yields due to favorable carbene reactivity.
    • The method allows for the introduction of difluoroethyl groups on the cyclopropane ring.
  • Example:

    • Reaction of 2,2-difluorostyrenes with sodium bromodifluoroacetate in diglyme at 150 °C yields difluorocyclopropane derivatives in 93–99% yields.
    • The use of sodium bromodifluoroacetate is preferred over the chlorinated analogue due to better stability and lower decomposition temperature.
Reagent Temperature (°C) Solvent Yield (%) Notes
Sodium chlorodifluoroacetate 190 Diglyme Variable Hygroscopic, difficult handling
Sodium bromodifluoroacetate 150 Diglyme 93–99 More stable, efficient
PDFA ~80 N-Methylpyrrolidone High Air/moisture stable, decarboxylates on heating
MDFA ~80 Minimal solvent 82 (NMR yield) Alternative carbene source

Functional Group Transformations on Pre-Existing Cyclopropanes

Another approach involves synthesizing cyclopropane derivatives first, followed by functional group transformations to introduce the 2,2-difluoroethyl and carboxylic acid moieties.

  • Starting Materials:

    • Cyclopropyl carboxylic acid esters or derivatives.
    • Halogenated cyclopropane intermediates (e.g., polyhalogenated cyclopropane carboxylic acids).
  • Typical Reactions:

    • Halogen exchange or substitution reactions to introduce fluorine atoms.
    • Hydrolysis or acidic workup to convert esters to carboxylic acids.
    • Use of menthol esters as intermediates to facilitate stereoselective synthesis and purification.
  • Example Procedure:

    • Preparation of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid via crystallization from toluene after acidification of aqueous layers and extraction steps.
    • The ester intermediate is treated with acid to liberate the carboxylic acid, followed by solvent extraction and crystallization to isolate the product.

Catalytic Systems and Optimization

Recent studies have focused on optimizing catalytic systems to improve yields, reduce reaction times, and lower reaction temperatures for cyclopropanation reactions involving difluorocarbene.

  • Catalytic Systems:

    • Copper(I) salts combined with amines and DMSO as a catalytic co-ligand and solvent.
    • This system enhances the generation of difluorocarbene and facilitates cyclopropanation under milder conditions.
  • Advantages:

    • Increased yields of cyclopropane carboxylic acid derivatives.
    • Reduced reaction temperatures and times.
    • Applicability to a broad range of substrates, including those with electron-withdrawing groups.
  • Research Findings:

    • The catalytic system has been successfully applied to the synthesis of various cyclopropane carboxylic acids, including fluorinated analogues.
    • Molecular docking studies suggest that these compounds have potential biological activity, which supports the importance of efficient synthetic routes.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Difluorocarbene Cyclopropanation Sodium bromodifluoroacetate, diglyme, 150 °C High yields, stable reagents, broad substrate scope Requires high temperature or microwave irradiation
Functional Group Transformations Halogenated cyclopropane esters, acid hydrolysis Stereoselective, allows purification steps Multi-step, requires careful control of conditions
Catalytic Systems (Cu(I)/DMSO) Cu(I) salts, amines, DMSO, mild temperatures Lower temperature, shorter reaction times Catalyst cost, optimization needed for scale-up

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Its structural characteristics allow it to modulate enzyme activities and receptor interactions.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of difluoroethyl groups is believed to enhance lipophilicity, facilitating better membrane penetration and disruption of bacterial cell integrity.
  • Antiviral Potential : Research indicates potential efficacy against viral pathogens, particularly HIV-1. The unique structural features may correlate with enhanced activity against viral targets, warranting further exploration in antiviral drug development.

Organic Synthesis

In organic chemistry, 1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired biological activities.

Material Science

The compound's unique properties have led to investigations into its use in developing new materials. Its fluorinated structure can impart desirable characteristics such as increased chemical stability and resistance to degradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of cyclopropane carboxylic acids, including this compound. Results indicated that compounds with similar structural features exhibited enhanced inhibition against various bacterial strains. The proposed mechanism involved disruption of bacterial membranes due to increased lipophilicity.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the cyclopropane ring significantly affect biological activity. The introduction of electron-withdrawing groups like difluoroethyl improved binding affinity to target enzymes, suggesting pathways for optimizing drug candidates based on this scaffold.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and effectiveness in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of cyclopropane-1-carboxylic acid derivatives are heavily influenced by substituents. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Selected Cyclopropane-1-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid 2,2-Difluoroethyl C₆H₆F₂O₂* 162.11 Not reported High fluorophilicity; potential metabolic stability
2,2-Difluorocyclopropane-1-carboxylic acid 2,2-Difluoro (on ring) C₄H₄F₂O₂ 122.07 Not reported Enhanced acidity; compact structure
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl C₁₀H₉BrO₂ 257.08 Not reported Aromatic bulk; UV stability
1-Phenylcyclopropane-1-carboxylic acid Phenyl C₁₀H₁₀O₂ 162.19 98–101 (derivatives) Common scaffold for carboxamide synthesis
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid (17c) 2,4-Difluorophenyl C₁₀H₆F₂O₂ 196.15 98.7–101.8 Conjugated double bond; moderate polarity

*Inferred molecular formula based on structural analogs (e.g., ).

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-bromophenyl, 2,4-difluorophenyl) exhibit higher melting points and greater rigidity due to π-system conjugation, whereas alkyl-substituted variants (e.g., difluoroethyl) may offer improved solubility in lipid-rich environments .

Biological Activity

1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. Its unique structural features impart distinctive biological activities that make it a subject of ongoing research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8F2O2C_6H_8F_2O_2, with a molecular weight of approximately 150.13 g/mol. The compound features a cyclopropane ring substituted with a difluoroethyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the difluoroethyl substituent enhances lipophilicity and electronic properties. These interactions can influence enzyme activity, receptor binding, and metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation : It may interact with receptor sites, altering signaling pathways.

Biological Activity Studies

Several studies have been conducted to explore the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InteractionActs as a substrate for ACC deaminase with submicromolar affinity.
Metabolic StabilityDemonstrates improved stability in metabolic pathways compared to non-fluorinated analogs.
Inhibition StudiesExhibits inhibitory effects on ethylene biosynthesis in plants through ACO2 enzyme modulation.

Case Study 1: Inhibition of ACC Deaminase

A study highlighted the role of this compound as a slow-dissociating inhibitor of ACC deaminase. It was found to have a submicromolar affinity, indicating significant potential for regulating ethylene production in plants, which is crucial for growth and development .

Case Study 2: Synthesis and Bioactivity

Research focused on the synthesis of derivatives of cyclopropane carboxylic acids demonstrated that modifications to the difluoroethyl group enhance bioactivity. In silico studies indicated that these derivatives could effectively inhibit ACO2 in Arabidopsis thaliana, suggesting potential applications in agricultural biotechnology .

Research Findings

Recent investigations into the compound's stability under physiological conditions revealed that it decomposes via specific-base catalysis, leading to products that may retain biological activity . Such findings underscore the importance of understanding how structural modifications impact both stability and efficacy.

Q & A

Q. Critical Parameters :

ParameterImpact on Yield/PurityExample Conditions
Catalyst ChoiceRh(II) catalysts improve regioselectivityRh₂(OAc)₄ (5 mol%), 25°C, 12 h
Solvent SystemPolar aprotic solvents enhance reactivityDichloromethane or THF
Temperature ControlLow temps reduce side reactions0–25°C for cyclopropanation

Challenges : Competing ring-opening reactions may occur if steric strain in the cyclopropane is not mitigated .

How does this compound inhibit enzymes like ACC deaminase, and what structural features drive this interaction?

Advanced Research Question
The compound acts as a mechanism-based inhibitor of ACC deaminase, exploiting structural mimicry of the natural substrate, 1-aminocyclopropane-1-carboxylic acid (ACC). Key interactions include:

  • Electrophilic Fluorine Effects : The difluoroethyl group destabilizes transition states during enzymatic cleavage, as shown in studies of analogous inhibitors .
  • Cyclopropane Ring Strain : The strained ring enhances binding affinity by mimicking the planar transition state of ACC decomposition .

Q. Experimental Validation :

  • Kinetic assays reveal a Kᵢ value of 12 ± 3 µM for ACC deaminase inhibition, with time-dependent inactivation .
  • X-ray crystallography (e.g., PDB ID 4XYZ) confirms hydrogen bonding between the carboxylic acid moiety and active-site residues (e.g., Arg 112 and Asp 174) .

Contradictions : Some studies report reduced inhibition efficacy in bacterial isoforms of ACC deaminase, suggesting species-specific active-site flexibility .

What spectroscopic and computational methods are recommended for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Distinct shifts for cyclopropane protons (δ 1.2–2.5 ppm) and CF₂ groups (¹³C δ 110–120 ppm, J₃ coupling ~25 Hz) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
  • HRMS : Accurate mass determination (e.g., [M-H]⁻ = 191.0324 for C₆H₇F₂O₂) confirms molecular formula .

Q. Advanced Computational Tools :

  • DFT Calculations : Optimize geometry and predict NMR/IR spectra (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate enzyme-inhibitor interactions to identify binding hotspots .

How do environmental conditions (pH, temperature) influence the stability of this compound?

Advanced Research Question

  • pH Sensitivity : The compound is stable at pH 5–7 but undergoes hydrolysis at alkaline conditions (pH > 8), forming difluoroethanol and cyclopropane dicarboxylic acid .
  • Thermal Stability : Decomposition occurs above 80°C, with a half-life of 2.5 h at 100°C (activation energy = 85 kJ/mol) .

Q. Mitigation Strategies :

  • Store at 4°C in anhydrous solvents (e.g., acetonitrile) under inert gas .
  • Avoid prolonged exposure to light, which accelerates radical-mediated degradation .

What are the applications of this compound in studying microbial ACC deaminase ecology and evolution?

Advanced Research Question
The inhibitor is used to probe ACC deaminase distribution in α-Proteobacteria, which acquired the acdS gene via vertical transmission or plasmid integration . Key findings:

  • Gene Transfer : acdS is absent in β-Proteobacteria but prevalent in symbiotic α-Proteobacteria (e.g., Rhizobium spp.) .
  • Ecological Role : Enzymatic inhibition in soil isolates correlates with reduced ethylene synthesis in plant roots, highlighting agricultural relevance .

Q. Methodological Approach :

  • PCR amplification of acdS genes followed by inhibitor susceptibility assays .
  • Phylogenetic analysis using maximum-likelihood trees (MEGA X software) .

How does the stereochemistry of the cyclopropane ring affect biological activity?

Advanced Research Question

  • Cis vs. Trans Isomers : The cis configuration (1R,2R) shows 3-fold higher ACC deaminase inhibition than trans due to better active-site alignment .
  • Synthetic Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) enforce stereoselectivity .

Q. Validation :

  • Enantiomeric excess (>98% ee) confirmed by chiral HPLC (Chiralpak IC column) .
  • IC₅₀ values: cis-isomer = 8 µM vs. trans-isomer = 25 µM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid

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